![molecular formula C8H16N2O4 B14442189 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid CAS No. 79448-16-1](/img/structure/B14442189.png)
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid is a compound that contains a carboxylic acid group, a nitroso group, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid can be achieved through several methods. . The reaction typically requires specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as crystallization or chromatography to isolate the final product. The use of advanced equipment and optimized reaction conditions is crucial to achieve efficient production at an industrial scale .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitroso group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the nitroso group results in the formation of amines .
Scientific Research Applications
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl and carboxyl groups also play a role in the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Hydroxyphenyl)amino]propanoic acid: This compound has a similar structure but with a phenyl group instead of a pentyl group.
3-[(4-Hydroxyphenyl)(nitroso)amino]propanoic acid: Similar to the target compound but with a phenyl group.
Uniqueness
3-[(4-Hydroxypentyl)(nitroso)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
79448-16-1 |
|---|---|
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
3-[4-hydroxypentyl(nitroso)amino]propanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-7(11)3-2-5-10(9-14)6-4-8(12)13/h7,11H,2-6H2,1H3,(H,12,13) |
InChI Key |
OEEYUPJMAUKPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN(CCC(=O)O)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)

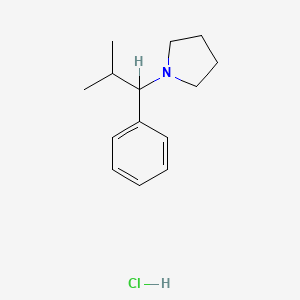
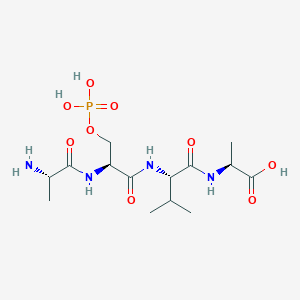
![(4-{3-[4-(Dimethylamino)phenyl]propyl}phenyl)(phenyl)methanone](/img/structure/B14442153.png)
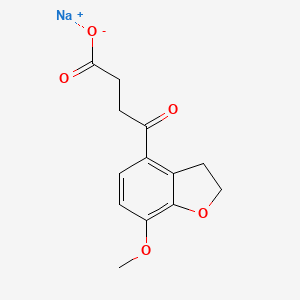
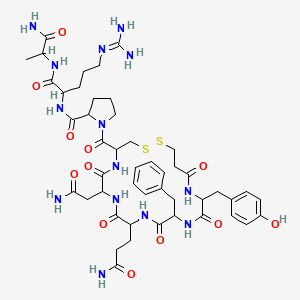
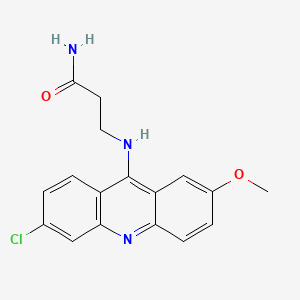

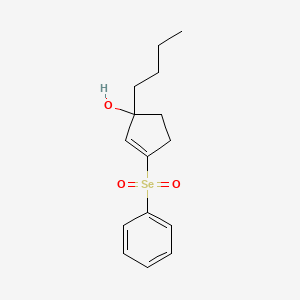
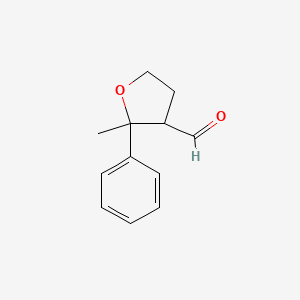

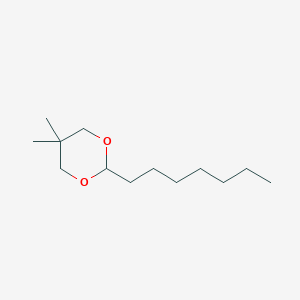
![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
